molecular formula C20H25NO4 B1154530 3-Epiwilsonine CAS No. 39024-15-2

3-Epiwilsonine

Cat. No.: B1154530
CAS No.: 39024-15-2
M. Wt: 343.4 g/mol
InChI Key:
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Description

3-Epiwilsonine is an alkaloid derived from the plant Cephalotaxus wilsoniana. It has shown significant biological activity, particularly in the treatment of acute and chronic myeloid leukemia and malignant lymphoma . This compound is part of a broader class of natural products known for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-Epiwilsonine plays a crucial role in various biochemical reactions. It interacts with nicotinic acetylcholine receptors in host cells, inhibiting the growth of viruses by preventing their entry into the cells . Additionally, this compound exhibits pesticidal activity against insects such as mosquito larvae and may have anticancer properties . The compound’s interactions with enzymes, proteins, and other biomolecules are essential for its biological activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-tumor effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular environment to favor cell death in malignant cells . Furthermore, this compound’s impact on cellular metabolism includes the inhibition of metabolic pathways that are crucial for cancer cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to nicotinic acetylcholine receptors, inhibiting their function and preventing viral entry into host cells . Additionally, this compound interacts with enzymes involved in cancer cell proliferation, leading to enzyme inhibition and subsequent cell death . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism includes both anabolic and catabolic pathways, which are essential for maintaining cellular energy balance . Enzymes involved in these pathways play a crucial role in modulating the compound’s biological activity and efficacy . Additionally, this compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and efficacy, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential side effects . Studies have shown that this compound accumulates in the nucleus and cytoplasm, where it interacts with key regulatory proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Epiwilsonine involves several steps, starting from the extraction of natural products from Cephalotaxus wilsoniana. The process typically includes:

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

3-Epiwilsonine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Properties

IUPAC Name

(1R,13R,15S,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3/t14-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPCZAYDZJZIL-NDSDBLNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]23C4=CC(=C(C=C4CCCN2C[C@@H]5[C@]3(O5)C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501109739
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39024-15-2
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39024-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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